![molecular formula C8H7N3O2 B1432531 5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid CAS No. 1522530-72-8](/img/structure/B1432531.png)
5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
Overview
Description
“5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 177.16 . The compound is solid in physical form and is stored in a refrigerator .
Synthesis Analysis
Pyrrolopyrazine derivatives, including “5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid”, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The InChI code for “5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid” is 1S/C8H7N3O2/c1-11-4-5 (8 (12)13)6-7 (11)10-3-2-9-6/h2-4H,1H3, (H,12,13) .Chemical Reactions Analysis
The specific chemical reactions involving “5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid” are not clearly recognized .Physical And Chemical Properties Analysis
“5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid” is a solid compound with a molecular weight of 177.16 . It is stored in a refrigerator .Scientific Research Applications
Chemical Synthesis and Properties
Synthesis of Pyrrole and Pyrazine Derivatives
5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a building block in synthesizing various pyrrole and pyrazine derivatives. Menges et al. (2013) explored the synthesis of pyrrolotriazepine derivatives using similar pyrrole compounds, demonstrating the potential of these compounds in creating diverse chemical structures (Menges, Sari, Abdullayev, Erdem, & Balcı, 2013).
Antibacterial Applications
Some derivatives of 5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid have shown antibacterial properties. Toja et al. (1986) synthesized 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, one of which demonstrated antibacterial activity in vitro (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Supramolecular Chemistry
The compound's role in forming specific supramolecular synthons is significant. Vishweshwar et al. (2002) analyzed the x-ray crystal structures of similar pyrazinecarboxylic acids, providing insights into their potential for crystal engineering strategies (Vishweshwar, Nangia, & Lynch, 2002).
Formation in Non-enzymic Browning Reactions
Milić and Piletić (1984) identified the formation of pyrazines, including derivatives of 5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, in the browning reaction of glucose and aminobutyric acid, indicating its relevance in food chemistry (Milić & Piletić, 1984).
Applications in Medicinal Chemistry
Synthesis of Peptidomimetics
Biitseva et al. (2015) demonstrated the synthesis of 5H-pyrrolo[3,4-b]pyrazine-based peptidomimetics, showing the compound's utility in developing peptide-like molecules for potential therapeutic applications (Biitseva, Rudenko, Hordiyenko, Omelchenko, & Arrault, 2015).
Antimicrobial Activity
El-Kashef et al. (2018) synthesized new pyrazolo[3,4-b]pyrazine derivatives, including those related to 5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, and assessed their antimicrobial activities. Certain derivatives showed promising antibacterial and antifungal properties (El-Kashef, El‐Emary, Abdel-Mohsen, Mohamed, & Sayed, 2018).
Potential in Cancer Chemoprevention
Navamal et al. (2002) synthesized compounds related to 5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid as precursors for metabolites of the cancer chemopreventive oltipraz, indicating its potential role in cancer research (Navamal, McGrath, Stewart, Blans, Villamena, Zweier, & Fishbein, 2002).
Safety And Hazards
Future Directions
Pyrrolopyrazine derivatives, including “5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid”, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, these compounds can be used to design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
5-methylpyrrolo[2,3-b]pyrazine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-4-5(8(12)13)6-7(11)10-3-2-9-6/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTXTPZUGLUCLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=NC=CN=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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